

# Technical Verification Guide: N3-D-Dap(Boc)-OH Spectral Analysis

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## Compound of Interest

Compound Name: N3-D-Dap(Boc)-OH

CAS No.: 1630044-08-4

Cat. No.: B6350677

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## Executive Summary & Product Utility

**N3-D-Dap(Boc)-OH** ((2R)-2-azido-3-[(tert-butoxycarbonyl)amino]propanoic acid) is a critical non-canonical amino acid used primarily in the synthesis of protease-resistant peptidomimetics and "Click" chemistry (CuAAC) applications.<sup>[1]</sup>

Unlike standard L-amino acids, the D-configuration confers resistance to enzymatic degradation, while the

-azido group serves as a bio-orthogonal handle. The

-Boc protection ensures orthogonality during Solid Phase Peptide Synthesis (SPPS).

This guide compares High-Fidelity Grade reagents against Standard Synthetic Grade alternatives. Inadequate verification often leads to the inclusion of elimination byproducts (dehydro-alanine derivatives) or enantiomeric impurities, which can catastrophically fail downstream bio-conjugation or alter biological activity.<sup>[1]</sup>

## Comparative Analysis: High-Fidelity vs. Standard Grade

The primary challenge in synthesizing **N3-D-Dap(Boc)-OH** via diazo transfer is preventing -elimination.

Feature	High-Fidelity Grade (Target)	Standard Synthetic Grade (Alternative)	Impact on Research
Purity	>98% (Chemically & Optically)	~90-95%	Lower coupling efficiency; truncation sequences.
Key Impurity	None detectable	-Unsaturated (Elimination)	Irreversible Michael addition during peptide synthesis.[1]
Stereochemistry	D-Enantiomer (>99% ee)	Racemic or L-contaminated	Loss of proteolytic resistance; inactive biological binding.
Residual Solvent	<0.5%	High (EtOAc/DCM)	Interferes with precise weighing for molar equivalents.[1]

## Structural Verification & NMR Data

### Chemical Structure & Numbering[2][3]

- IUPAC Name: (2R)-2-azido-3-[(tert-butoxycarbonyl)amino]propanoic acid[1]
- Formula:
- MW: 244.25 g/mol

## H NMR Verification Protocol (Self-Validating)

Solvent: DMSO-d<sub>6</sub> (Preferred for polar amino acids; prevents aggregation). Frequency: 400 MHz or higher. Reference: Residual DMSO quintet at 2.50 ppm.

## Standard Spectral Data Table

Assignment	(ppm)	Multiplicity	Integration	Coupling ( )	Validation Logic
COOH	12.8 - 13.2	Broad Singlet	1H	-	Disappears with shake. Confirms free acid.
-NH (Boc)	6.95 - 7.10	Triplet / Br	1H	~5-6 Hz	Confirms side-chain protection integrity.
-CH	3.95 - 4.15	dd or t	1H	~5-7 Hz	Critical Diagnostic: If shifted >5.5 ppm, indicates elimination (alkene).
-CH	3.20 - 3.45	Multiplet	2H	-	Often overlaps with in DMSO; check integration carefully.
Boc-CH	1.38 - 1.40	Singlet	9H	-	Sharp singlet. Integration reference (set to 9.00).

## Impurity Flags (Red Flags)

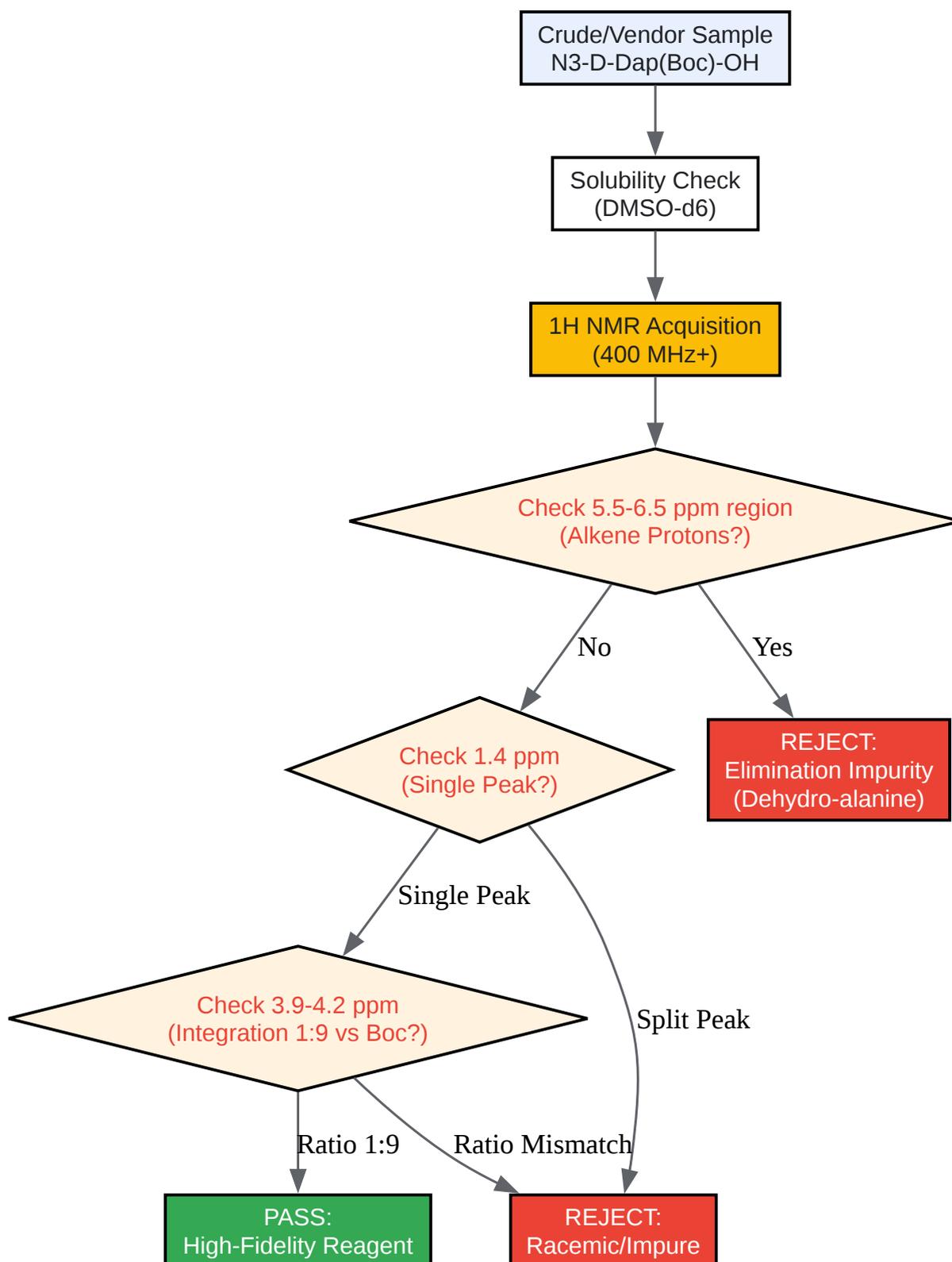
- Signal at ~5.5 - 6.5 ppm: Indicates Dehydro-alanine derivative (elimination product). Reject batch.
- Split Boc Signal (e.g., 1.38 & 1.42): Indicates Racemization (presence of L-isomer) or Rotamers (confirm by heating to 45°C; if peaks merge, it is rotamers; if not, it is impurity).[1]

## C NMR Key Shifts

- Carbonyls: ~171 ppm (COOH), ~155 ppm (Carbamate).[1]
- -Carbon: ~60-62 ppm (attached to  
).
- -Carbon: ~40-42 ppm.
- Boc: ~78 ppm (Quaternary C), ~28 ppm (CH  
).[1]

## Visualized Verification Workflow

The following diagram outlines the logical flow for verifying the reagent before committing it to expensive solid-phase synthesis.



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Caption: Logical decision tree for NMR-based batch release. Red nodes indicate critical failure points common in commercial samples.

## Advanced Verification: Stereochemistry & IR

While NMR confirms chemical structure, it cannot distinguish D/L enantiomers in an achiral environment.

### Polarimetry (Optical Rotation)[4][5]

- Method: Dissolve 10 mg in 1 mL MeOH or DMF.
- Expectation: D-amino acids typically exhibit opposite rotation to their L-counterparts.
- Reference Value: For N3-L-Dap(Boc)-OH, is typically negative (e.g.,  $-15^{\circ}$  to  $-25^{\circ}$  depending on solvent).[1]
- Target for **N3-D-Dap(Boc)-OH**: Expect Positive (+) rotation (or opposite to the L-standard).[1][2]
  - Note: Always run a known standard if available, as specific rotation is highly concentration/solvent dependent.[1]

### Infrared Spectroscopy (FT-IR)

- Diagnostic Band: Azide Asymmetric Stretch ( ).
- Wavenumber: 2100 – 2120 cm .[1]
- Intensity: Strong/Sharp.
- Absence: Indicates reduction to amine or decomposition.

## Experimental Protocol: Sample Preparation

To ensure the "Self-Validating" nature of the NMR (where integration ratios match exactly), precise sample preparation is required.

- Drying: Dry the sample in a vacuum desiccator over  
  
for 4 hours to remove residual water/solvent that might obscure the  
  
-proton region.
- Solvent: Use DMSO-d6 (99.9% D). Avoid  
  
as polar amino acids often aggregate, causing line broadening that masks impurity splitting.  
[1]
- Concentration: Prepare ~10-15 mg in 0.6 mL solvent.
- Acquisition:
  - Pulse angle: 30°.
  - Relaxation delay (D1): >2.0 seconds (essential for accurate integration of the Boc methyls).
  - Scans: 16-32.

## References

- Lau, Y. H., & Spring, D. R. (2011).[1][3] Efficient Synthesis of Fmoc-Protected Azido Amino Acids. *Synlett*, 2011(13), 1917–1919.[1][3] (Describes the diazo transfer mechanism and elimination side-products).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *The Journal of Organic Chemistry*, 62(21), 7512–7515.[1] (Essential for distinguishing solvent peaks from impurities). [1]
- Ye, X., et al. (2004).[1] Synthesis of Azido-Functionalized Amino Acids and Their Incorporation into Peptides.[3][4][5][6][7] *Journal of Peptide Science*. (Provides baseline spectral data for Dap derivatives).

- Chem-Impex International. (n.d.).<sup>[1]</sup> Product Data: N-alpha-Azido-N-beta-Boc-L-diaminopropionic acid dicyclohexylammonium salt. (Used for structural cross-reference of the enantiomer).

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## Sources

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- To cite this document: BenchChem. [Technical Verification Guide: N3-D-Dap(Boc)-OH Spectral Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6350677#nmr-spectral-data-for-n3-d-dap-boc-oh-verification>]

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